Purpurin 18 methyl ester
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Overview
Description
Purpurin 18 methyl ester is a derivative of chlorophyll a, known for its significant role as a photosensitizer in photodynamic therapy (PDT). This compound exhibits photodynamic activity, making it a valuable agent in inducing cancer cell death through light-activated processes . It is derived from natural sources such as green plants, including seaweed and spinach leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions: Purpurin 18 methyl ester can be synthesized through various chemical reactions involving chlorophyll derivatives. One common method involves the extraction of chlorophyll a from intact Chlorella cells, followed by conversion to methyl pheophorbide and eventually to purpurin 18 . Another method includes the use of pyridine, diethyl ether, and potassium hydroxide solution under aeration for several hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by chemical conversion processes. The use of solid lipid nanoparticles (SLNs) has been explored to improve the bioavailability and stability of this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Purpurin 18 methyl ester undergoes various chemical reactions, including:
Electrophilic Addition: Reactions at the vinyl group at the 3-position.
Electrophilic Substitution: Reactions at the 20-meso-position.
Nucleophilic Substitution: Reactions involving the chlorin macrocycle
Common Reagents and Conditions:
Electrophilic Addition: Hal
Properties
Molecular Formula |
C34H34N4O5 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
methyl 3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoate |
InChI |
InChI=1S/C34H34N4O5/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(39)42-7)31(37-24)30-32-29(33(40)43-34(30)41)18(6)25(38-32)14-27-20(9-2)16(4)23(36-27)13-26(19)35-22/h8,12-14,17,21,37-38H,1,9-11H2,2-7H3/t17-,21-/m0/s1 |
InChI Key |
POPDQJMNXQQAII-UWJYYQICSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C(=O)OC4=O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C(=O)OC4=O)C)C |
Origin of Product |
United States |
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